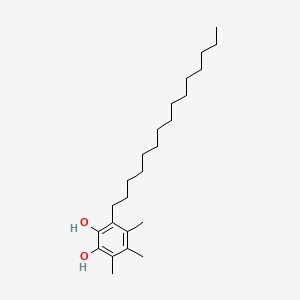
4,5,6-Trimethyl-3-pentadecylcatechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-trimethyl-3-pentadecylcatechol is catechol substituted at positions 3, 4 and 5 (4, 5 and 6) with methyl groups and at position 6 (3) with a pentadecyl group. It has a role as a hapten and an allergen.
Applications De Recherche Scientifique
Chemical Reactivity in Sensitization and Tolerance Induction
4,5,6-Trimethyl-3-pentadecylcatechol plays a significant role in contact sensitization related to urushiol oils from poison oak and ivy. Research shows that this compound, due to its structural modifications, can suppress the induction of sensitization to related compounds like 3-pentadecylcatechol and 3-heptadecylcatechol. This suggests its potential in modulating immune responses in contact allergies, particularly in cases related to poison ivy exposure (Dunn, Liberato, Castagnoli, & Byers, 1986).
Potential in Immune Response Studies
The compound has also been utilized in studies exploring contact sensitivity and immunologic unresponsiveness. Its ability to induce states of immunologic unresponsiveness, particularly in models using guinea pigs, has been observed. This opens up potential applications in studying the mechanisms of immune tolerance and hypersensitivity reactions, particularly in relation to poison ivy extract components (Bowser & Baer, 1963).
Reactivity with Proteins
Another aspect of its application lies in its reactivity with proteins. Studies have shown that the methylation of the catechol ring in compounds like 4,5,6-Trimethyl-3-pentadecylcatechol impacts their ability to react and form protein conjugates. This insight is crucial in understanding the molecular mechanisms of contact allergies and could be relevant in the development of new therapeutic approaches or diagnostic tools for allergen identification (Byck & Dawson, 1968).
Propriétés
Numéro CAS |
16273-19-1 |
|---|---|
Nom du produit |
4,5,6-Trimethyl-3-pentadecylcatechol |
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3 |
Clé InChI |
LDSXBSAASMZCGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



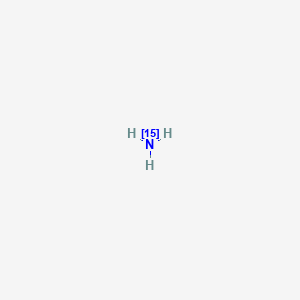
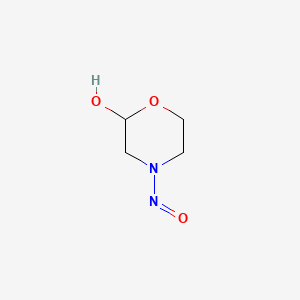
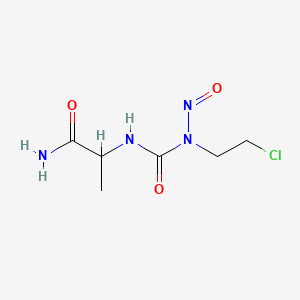
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)

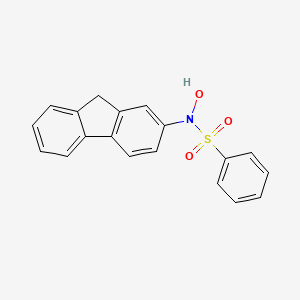
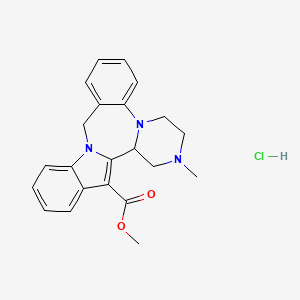
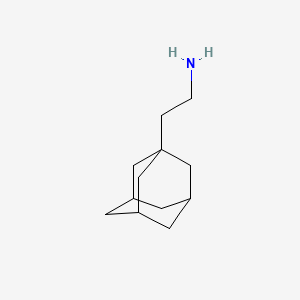
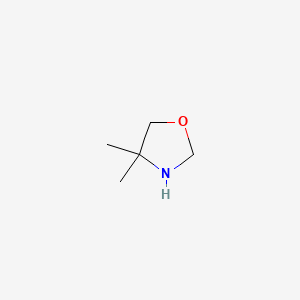
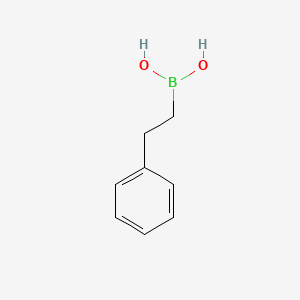
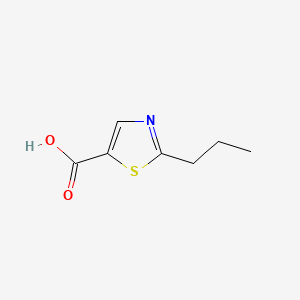
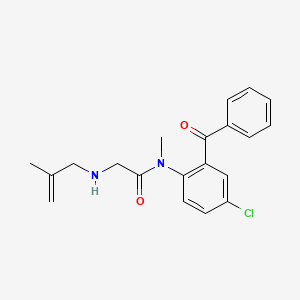
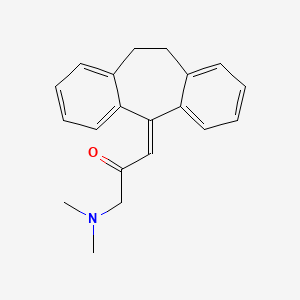
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)